

Application Notes and Protocols: Calcium Bromide Dihydrate in Mercury Removal from Flue Gas

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium bromide dihydrate*

Cat. No.: *B1591935*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mercury, a potent neurotoxin emitted from sources such as coal-fired power plants, poses significant environmental and health risks. Stringent regulations necessitate effective mercury removal strategies. One prominent method involves the use of **calcium bromide dihydrate** ($\text{CaBr}_2 \cdot 2\text{H}_2\text{O}$) to enhance the capture of mercury from flue gas streams. This document provides detailed application notes and experimental protocols based on findings from various studies on this technology.

Calcium bromide acts as a mercury oxidant. When injected into the flue gas path of a coal-fired power plant, it thermally decomposes, releasing bromine species. These reactive bromine species oxidize elemental mercury (Hg^0), which is difficult to capture, into its water-soluble oxidized form, mercuric bromide (HgBr_2).^[1] This conversion significantly enhances mercury removal efficiency in existing air pollution control devices (APCDs) such as electrostatic precipitators (ESPs), fabric filters (FFs), and wet flue gas desulfurization (WFGD) systems.^[1] ^[2]^[3]

Data Presentation

The effectiveness of calcium bromide in promoting mercury oxidation and subsequent removal is influenced by several factors, including the injection rate, the presence of a Selective Catalytic Reduction (SCR) system for NOx control, the type of coal being burned, and the form of the calcium bromide used.[\[1\]](#)[\[4\]](#) The following tables summarize quantitative data from various studies.

Table 1: Mercury Oxidation Efficiency with Calcium Bromide Injection

Coal Type	CaBr ₂ Injection Rate (ppm Br in coal)	SCR Present	Measurement Point	Baseline Hg Oxidation (%)	Hg Oxidation with CaBr ₂ (%)	Reference
Powder						
River Basin (PRB)	5	Yes	ESP Outlet	~60	90	[2]
Powder						
River Basin (PRB)	115	Yes	SCR Inlet	-	~90	[2]
Subbituminous	40 (liquid solution)	Yes	Air Heater Outlet	30	76	[4]
Subbituminous	40 (powder form)	Yes	Air Heater Outlet	30	~76	[4]
Bituminous /Subbituminous	100 (with iron-based additive)	-	Stack	62.5 (without additive)	83.8	[5]

Table 2: Overall Mercury Removal Efficiency

Coal Type	Technology	Overall Mercury Removal (%)	Reference
Various	Calcium Bromide Addition	~90	[3]
Halogen-deficient (e.g., PRB)	CaBr ₂ injection with wet FGD	>90	[6]
Subbituminous	CaBr ₂ (40 ppm) + CDS + FF	Stack Hg of 1.1 lb/TBtu	[4]

Experimental Protocols

Full-Scale Evaluation of Calcium Bromide Injection in a Coal-Fired Power Plant

This protocol outlines a general procedure for evaluating the effectiveness of calcium bromide injection for mercury removal in a full-scale coal-fired power plant equipped with an SCR, ESP, and wet FGD.

1. Objective:

To determine the impact of calcium bromide injection on mercury speciation and overall mercury removal efficiency.

2. Materials and Equipment:

- Calcium bromide (CaBr₂) solution or powder.
- Injection system: Pumps, lances, and flow meters for liquid injection, or a feeder system for powder injection.[4]
- Flue gas sampling and analysis equipment for mercury speciation (e.g., based on EPA Method 30B or the Ontario Hydro Method).
- Continuous Emission Monitoring Systems (CEMS) for mercury.

- Data acquisition system.

3. Experimental Procedure:

- Baseline Characterization:

- Operate the power plant under stable, typical operating conditions without calcium bromide injection.
- Collect flue gas samples at multiple locations, including the SCR inlet, SCR outlet, ESP outlet, and stack.[\[2\]](#)
- Analyze the samples to determine the baseline concentrations of elemental mercury (Hg^0) and oxidized mercury (Hg^{2+}).
- Record baseline data from the mercury CEMS.

- Calcium Bromide Injection:

- Initiate the injection of calcium bromide at a predetermined rate (e.g., starting at a low rate and incrementally increasing). Injection points can include spraying onto the coal before it enters the bunkers, directly into the boiler, or into the flue gas stream.[\[3\]](#)[\[4\]](#)
- Allow the system to stabilize for a sufficient period after each change in the injection rate.
- Monitor and record the calcium bromide injection rate accurately.

- Data Collection during Injection:

- Repeat the flue gas sampling and analysis at the same locations as in the baseline characterization for each injection rate.
- Continuously monitor mercury emissions at the stack using the CEMS.
- Collect samples of fly ash and FGD slurry to analyze for mercury content.

4. Data Analysis:

- Calculate the percentage of mercury oxidation at each sampling location for baseline and injection conditions.
- Determine the overall mercury removal efficiency across the air pollution control system.
- Correlate the calcium bromide injection rate with the observed changes in mercury speciation and removal.

Bench-Scale Evaluation of Mercury Adsorption on Brominated Fly Ash

This protocol describes a laboratory-scale experiment to assess the mercury adsorption capacity of fly ash generated from the combustion of bromide-blended coal.

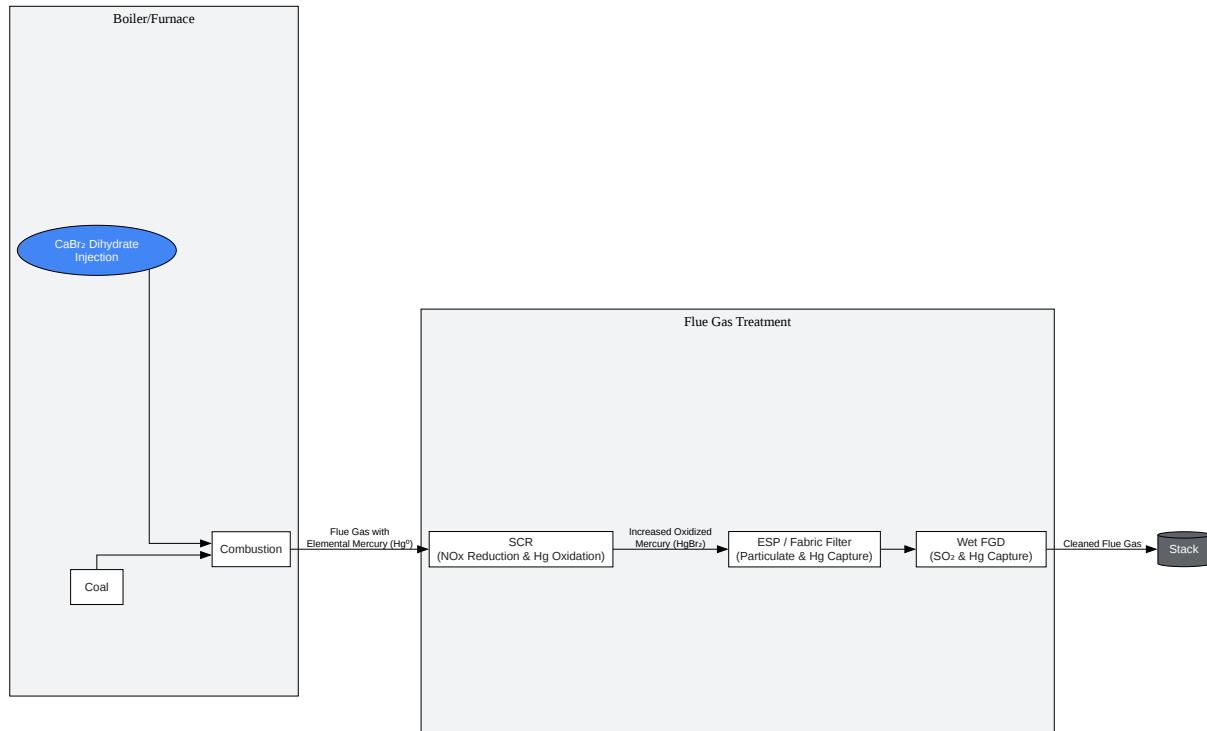
1. Objective:

To evaluate the effectiveness of brominated fly ash for adsorbing oxidized mercury (Hg^{2+}).

2. Materials and Equipment:

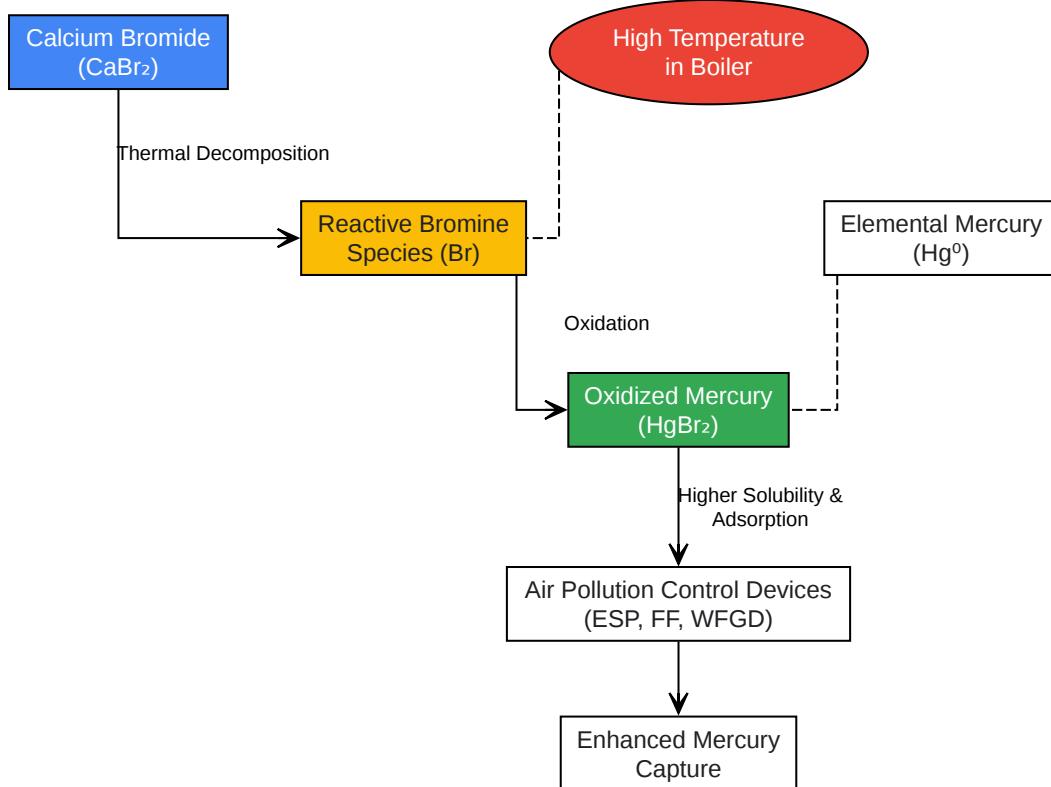
- Fly ash samples collected from a power plant using bromide-blended coal.
- Fixed-bed reactor system.[\[7\]](#)
- A gas generation system to create a simulated flue gas containing a known concentration of gaseous HgCl_2 .[\[7\]](#)[\[8\]](#)
- Mass flow controllers to regulate gas composition.
- A temperature-controlled furnace to maintain the reactor at a specific temperature (e.g., 110°C).[\[7\]](#)
- A mercury detector (e.g., Cold Vapor Atomic Fluorescence Spectrometry - CVAFS) to measure the mercury concentration at the reactor outlet.

3. Experimental Procedure:


• Sample Preparation:

- Place a known mass of the brominated fly ash sample into the fixed-bed reactor.
- Experimental Run:
 - Heat the reactor to the desired temperature.
 - Introduce the simulated flue gas containing HgCl_2 into the reactor at a constant flow rate.
 - Continuously monitor the mercury concentration at the reactor outlet using the mercury detector.
 - Continue the experiment until the mercury concentration at the outlet equals the inlet concentration (breakthrough).

4. Data Analysis:


- Plot the mercury concentration at the outlet as a function of time to generate a breakthrough curve.
- Calculate the mercury adsorption capacity of the fly ash (e.g., in micrograms of mercury per gram of fly ash).
- Investigate the effects of different flue gas components (e.g., SO_2 , HCl) on the adsorption performance by introducing them into the simulated flue gas.^[8]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow of mercury removal using **calcium bromide dihydrate** injection.

[Click to download full resolution via product page](#)

Caption: Logical relationship of mercury oxidation and capture with calcium bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calcium-bromide.com [calcium-bromide.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. A Guide to Mercury Emissions Reduction Strategies | FCS Blog [fossilconsulting.com]

- 4. babcock.com [babcock.com]
- 5. power-eng.com [power-eng.com]
- 6. "Full scale calcium bromide injection with subsequent mercury oxidation" by Mark Simpson Berry [digitalcommons.library.uab.edu]
- 7. researchgate.net [researchgate.net]
- 8. An Experimental Study on Oxidized Mercury Adsorption by Bromide Blended Coal Combustion Fly Ash [techscience.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Calcium Bromide Dihydrate in Mercury Removal from Flue Gas]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591935#calcium-bromide-dihydrate-in-mercury-removal-from-flue-gas-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com